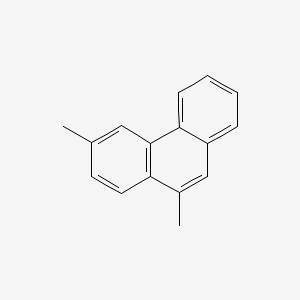
3,10-Dimethylphenanthrene
Vue d'ensemble
Description
3,10-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a type of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .
Molecular Structure Analysis
The molecular structure of 3,10-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 3rd and 10th positions . The molecular weight is 206.2824 .Applications De Recherche Scientifique
Antialgal Activity
- Synthesis and Antialgal Activity of Dihydrophenanthrenes and Phenanthrenes : Research has shown that phenanthrenes, including those with methyl groups, have strong antialgal activity. Compounds like 2-hydroxy-7,8-dimethyl-9,10-dihydrophenanthrene demonstrated significant inhibition of algal growth, indicating potential applications in controlling harmful algal blooms (DellaGreca et al., 2001).
Tumor-Initiating Activity and Metabolism
- Tumor-Initiating Activity and Metabolism of Polymethylated Phenanthrenes : Some dimethylphenanthrene compounds, like 1,4- and 4,10-dimethylphenanthrene, have been identified as tumor initiators in studies using mouse skin. This research helps in understanding the carcinogenic potential of certain methylated phenanthrenes (LaVoie et al., 1982).
Spectroscopic Investigations
- Vibrational Analysis, NMR, and Mass Spectroscopic Investigation on Dimethylphenanthrene : Extensive studies have been conducted on the vibrational, physical, and chemical properties of dimethylphenanthrenes. These studies include FT-IR, FT-Raman, Mass, and NMR spectroscopy, providing insights into the molecular structure and properties of these compounds (Ali et al., 2015).
Microbial Utilization
- Isolation and Catabolic Characterization of a Dimethylphenanthrene-Utilizing Strain of Sphingomonas sp. : Research has identified bacterial strains capable of utilizing dimethylphenanthrenes as a sole carbon and energy source. This finding has implications for bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (Sabaté et al., 2003).
Cyclization Reactions
- Mercuric Triflate-Catalyzed Tandem Cyclization Leading to Polycarbocycles : Studies have shown that certain dimethylphenanthrenes can be synthesized through catalyzed cyclization reactions. This research is significant for organic synthesis and the development of new compounds (Imagawa et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
3,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-14-12(2)10-13-5-3-4-6-15(13)16(14)9-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJHHLNGATZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984849 | |
| Record name | 3,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,10-Dimethylphenanthrene | |
CAS RN |
66291-33-6 | |
| Record name | Phenanthrene, 3,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



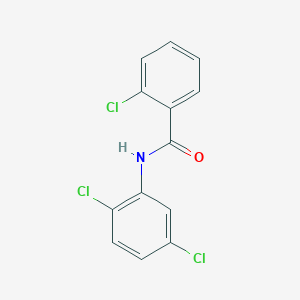
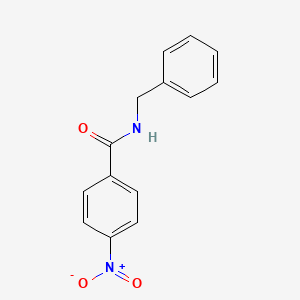
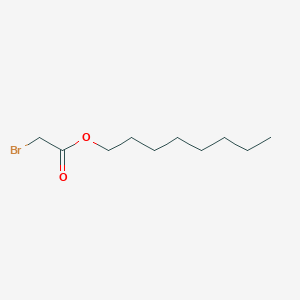


![[(2-Chlorobenzyl)thio]acetic acid](/img/structure/B1616035.png)
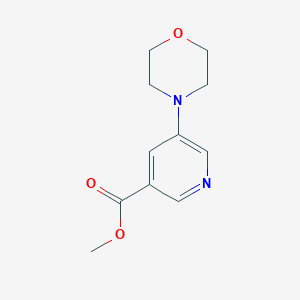
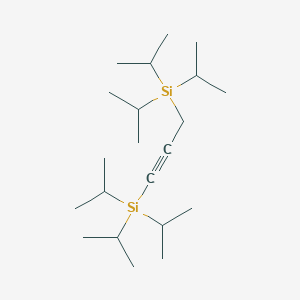
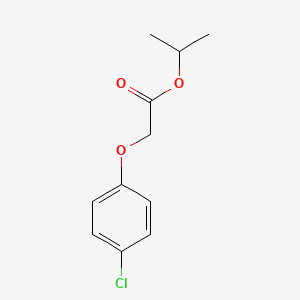
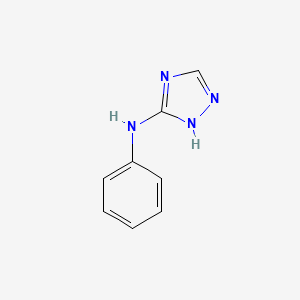
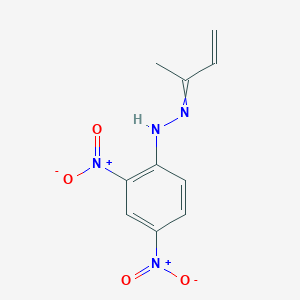
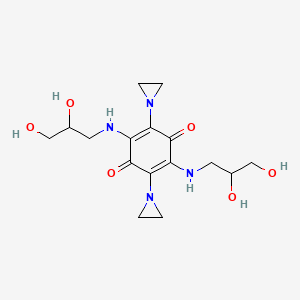
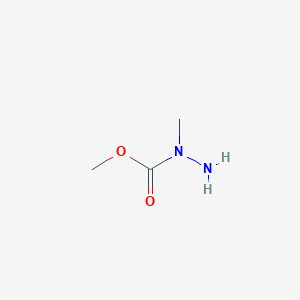
![6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one](/img/structure/B1616047.png)